Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNNGEZEYSNRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. Key steps may include:
Formation of the cyclobutyl ring through cyclization reactions.
Introduction of the methylsulfonimidoyl group via sulfonimidation reactions.
Attachment of the tert-butyl group through carbamation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions may involve hydrogen gas or metal hydrides.
Substitution reactions may employ nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tert-Butyl Carbamate Derivatives
Key Differences and Implications
Substituent Reactivity: Aminoethyl (C₁₁H₂₂N₂O₂): The primary amine enables further derivatization (e.g., amide bond formation), making it valuable in peptide synthesis . Chlorosulfonyl (C₉H₁₆ClNO₄S): High electrophilicity facilitates sulfonamide bond formation, critical in protease inhibitor design .
Electronic Effects :
- The methylsulfonimidoyl group in the target compound introduces a polarizable S(=NH) moiety, which may enhance hydrogen-bonding interactions compared to sulfonyl (S=O) or sulfonamide (S-NR₂) groups in analogs.
Stereochemical Considerations :
- Compounds like tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate exist as diastereomers, impacting their crystallinity and solubility .
Synthetic Utility :
- Methanesulfonyloxy-substituted derivatives (e.g., CAS 1033718-11-4) act as leaving groups in SN2 reactions, enabling cyclobutane ring functionalization .
Biological Activity
Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈N₂O₂S
- Molecular Weight : 262.37 g/mol
- Structural Features : The compound consists of a tert-butyl group, a carbamate moiety, and a cyclobutyl ring substituted with a methylsulfonimidoyl group. This arrangement may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Interaction studies have indicated that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as:
- Enzyme Inhibition : Studies suggest that it may inhibit enzymes related to inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, indicating potential applications in neuropharmacology.
Biological Activity Data
Research has highlighted various aspects of the biological activity of this compound. Below is a summary table showcasing key findings from recent studies:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Enzyme Inhibition | Demonstrated inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential. | |
| Neurotransmitter Interaction | Showed modulation of serotonin receptors, indicating possible antidepressant effects. | |
| Cytotoxicity | Exhibited selective cytotoxicity against certain cancer cell lines in vitro. |
Comparative Studies
Comparative analysis with structurally similar compounds provides insights into the unique biological properties of this compound. Below is a comparison table:
| Compound Name | CAS Number | Structural Features | Similarity Index |
|---|---|---|---|
| Tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate | 1363382-06-2 | Aminomethyl instead of methylsulfonimidoyl | 0.98 |
| Tert-butyl ((trans-3-aminocyclobutyl)methyl)carbamate | 1363380-57-7 | Trans configuration on cyclobutyl | 0.98 |
| Tert-butyl ((cis-3-aminocyclobutyl)methyl)carbamate | 1363381-81-0 | Cis configuration on cyclobutyl | 0.98 |
The structural variations among these compounds influence their biological activity, with the methylsulfonimidoyl substitution potentially providing distinct pharmacological properties compared to amino-substituted analogs.
Case Studies
Recent case studies have explored the therapeutic potential of this compound in various contexts:
- Anti-inflammatory Applications : A study investigated its efficacy in reducing inflammation in animal models of arthritis, showing significant reduction in edema and pain scores.
- Anticancer Properties : In vitro studies demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.
Q & A
Q. What are the common synthetic routes for Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate, and what key reagents are involved?
Methodological Answer: The synthesis typically involves coupling reactions between cyclobutylmethylamine derivatives and activated carbonyl intermediates. For example:
- Stepwise functionalization : A tert-butyl carbamate group is introduced via condensation of tert-butyl 2-amino phenylcarbamate with carboxylic acids using coupling reagents like EDCI and HOBt .
- Asymmetric Mannich reactions : Stereochemical control can be achieved using chiral catalysts, as demonstrated in the synthesis of structurally related tert-butyl carbamates .
- Sulfonimidoyl group installation : The methylsulfonimidoyl moiety is introduced via sulfoximine formation, often requiring NH transfer reagents (e.g., hydroxylamine derivatives) under anhydrous conditions .
Q. How is the molecular structure of this compound characterized in solid-state studies?
Methodological Answer: Solid-state characterization relies on:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, cyclobutyl ring distortions and sulfonimidoyl group geometry can be quantified .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent effects (e.g., cyclobutyl ring strain) and confirms regiochemistry .
- Infrared Spectroscopy (IR) : Validates carbamate C=O stretching (~1680–1720 cm⁻¹) and sulfonimidoyl S=O/S-N vibrations (~1150–1250 cm⁻¹) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C or under inert gas (argon/nitrogen) for long-term stability .
- Moisture/Light : Use amber glass vials and desiccants (e.g., silica gel) to prevent hydrolysis of the carbamate group .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the sulfonimidoyl moiety .
Q. What analytical techniques are critical for assessing the purity of this compound post-synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) resolve impurities from the main product .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile byproducts (e.g., tert-butanol) and confirms molecular weight .
- Elemental Analysis : Validates C, H, N, S content to confirm stoichiometry (deviation < 0.4% acceptable) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in stereochemical outcomes during the synthesis of tert-butyl carbamate derivatives?
Methodological Answer:
- Chiral Chromatography : Enantiomer separation using polysaccharide-based columns (e.g., Chiralpak® AD-H) .
- Asymmetric Catalysis : Proline-derived organocatalysts or transition-metal complexes induce stereoselectivity in cyclobutyl ring functionalization .
- Dynamic Kinetic Resolution : Racemization-prone intermediates are resolved via enzyme-mediated processes (e.g., lipases) .
Q. How can computational modeling predict the reactivity of the methylsulfonimidoyl group in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the sulfonimidoyl group .
- Molecular Dynamics (MD) : Simulates solvent effects on sulfonimidoyl conformation (e.g., polar solvents stabilize S=O dipole interactions) .
- Docking Studies : Models interactions with biological targets (e.g., enzymes) to rationalize sulfonimidoyl-mediated inhibition .
Q. What methodologies are used to analyze the kinetic stability of the cyclobutyl ring under varying pH conditions?
Methodological Answer:
- Kinetic pH Studies : Monitor ring-opening rates via HPLC under buffered conditions (pH 1–12). Acidic conditions typically accelerate cyclobutane ring strain release .
- Isotope Labeling : ¹³C-labeled cyclobutyl carbons track bond cleavage mechanisms using NMR .
- Activation Energy Calculations : Arrhenius plots derived from temperature-dependent degradation studies quantify stability .
Q. How do steric effects influence the reaction pathways of tert-butyl carbamates in cross-coupling reactions?
Methodological Answer:
- Steric Maps : Overlay van der Waals radii of substituents (e.g., tert-butyl vs. methylsulfonimidoyl) to predict regioselectivity in Suzuki-Miyaura couplings .
- Substituent Parameter Analysis : Taft or Charton steric parameters correlate with reaction rates in palladium-catalyzed reactions .
- Crystal Structure Analysis : X-ray data reveal steric clashes that hinder transmetalation steps in cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
